2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(diphenylmethyl)acetamide
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Overview
Description
N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The cyclopropyl and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents such as cyclopropyl bromide and trifluoromethyl iodide.
Acylation: The final step involves the acylation of the pyrazole ring with benzhydryl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl bromide and trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-2-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide
- N-benzhydryl-2-(3-bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide
Uniqueness
N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of both cyclopropyl and trifluoromethyl groups on the pyrazole ring. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20F3N3O |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C22H20F3N3O/c23-22(24,25)19-13-18(15-11-12-15)28(27-19)14-20(29)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,21H,11-12,14H2,(H,26,29) |
InChI Key |
KGUPEEQRJIBNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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